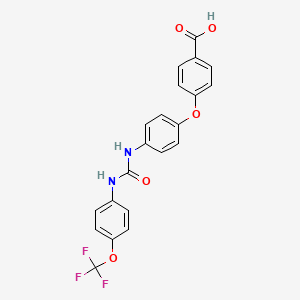
Egfr/her2-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/her2-IN-11 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Overexpression or mutations in these receptors are often associated with various cancers, making them significant targets for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-11 involves several steps, typically starting with the preparation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route often includes:
- Formation of the core heterocyclic structure.
- Functionalization with specific substituents to enhance binding affinity to EGFR and HER2.
- Purification and characterization of the final product using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of continuous flow chemistry to enhance efficiency.
- Rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Egfr/her2-IN-11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance its reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify its structure.
Substitution: Replacement of specific functional groups to improve its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity against EGFR and HER2. These derivatives are characterized and tested for their efficacy in inhibiting cancer cell proliferation .
Scientific Research Applications
Egfr/her2-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the interactions between inhibitors and protein tyrosine kinases.
Biology: Employed in research to understand the signaling pathways mediated by EGFR and HER2.
Medicine: Investigated for its potential as a therapeutic agent in treating cancers that overexpress EGFR and HER2.
Industry: Utilized in the development of new cancer therapies and diagnostic tools.
Mechanism of Action
Egfr/her2-IN-11 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. The compound binds to the ATP-binding site of the receptors, preventing their activation and subsequent phosphorylation of downstream targets. This leads to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Egfr/her2-IN-11 is compared with other similar compounds such as afatinib, lapatinib, and trastuzumab:
Afatinib: Another dual inhibitor of EGFR and HER2, but with a different binding affinity and spectrum of activity.
Lapatinib: Targets both EGFR and HER2 but has a different mechanism of action and clinical efficacy.
Trastuzumab: A monoclonal antibody that specifically targets HER2, used in combination with other therapies for enhanced efficacy.
This compound is unique in its dual inhibition of both EGFR and HER2, making it a promising candidate for overcoming resistance mechanisms in cancer therapy .
Properties
Molecular Formula |
C23H21ClF3N5O2 |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethylamino]ethanol |
InChI |
InChI=1S/C23H21ClF3N5O2/c24-18-13-16(4-5-20(18)34-17-3-1-2-15(12-17)23(25,26)27)31-22-21-19(29-14-30-22)6-9-32(21)10-7-28-8-11-33/h1-6,9,12-14,28,33H,7-8,10-11H2,(H,29,30,31) |
InChI Key |
ABLXXKUDDSMAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCNCCO)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


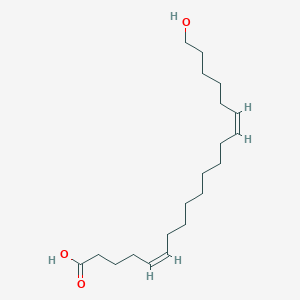
![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)
![7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)

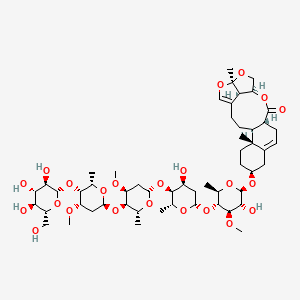
![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
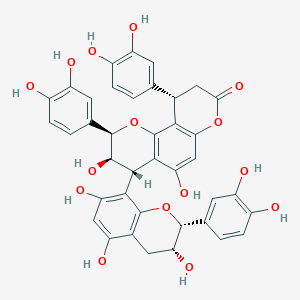
![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)
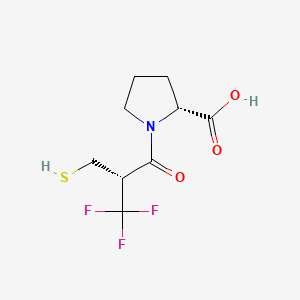
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
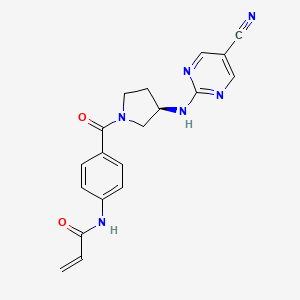
![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)
